molecular formula C12H11BrO4 B014644 4-Bromomethyl-6,7-dimethoxycoumarin CAS No. 88404-25-5

4-Bromomethyl-6,7-dimethoxycoumarin

Cat. No. B014644
CAS RN: 88404-25-5
M. Wt: 299.12 g/mol
InChI Key: JGODLBJJCNQFII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-Bromomethyl-6,7-dimethoxycoumarin involves bromination reactions and the incorporation of methoxy groups into the coumarin nucleus. Notable synthetic approaches include the use of bromination agents to introduce the bromomethyl group, followed by methoxylation to achieve the dimethoxycoumarin structure. These methods highlight the compound's accessibility for further chemical modifications (Farinotti et al., 1983).

Molecular Structure Analysis

The molecular structure of 4-Bromomethyl-6,7-dimethoxycoumarin has been elucidated through various spectroscopic techniques, revealing its coumarin framework modified with bromomethyl and dimethoxy functional groups. These modifications significantly influence its chemical behavior and reactivity, making it a versatile compound for further functionalization and application in different chemical reactions (Basanagouda et al., 2011).

Chemical Reactions and Properties

4-Bromomethyl-6,7-dimethoxycoumarin participates in various chemical reactions, including coupling reactions, derivatization processes, and as a precursor for synthesizing complex molecules. Its bromomethyl group is highly reactive towards nucleophilic substitution reactions, making it a valuable building block in organic synthesis. Furthermore, its fluorescence properties have been exploited in chromatographic detection and labeling of carboxylic acids (Farinotti et al., 1983).

Scientific Research Applications

  • Fluorescent Label for Carboxylic Acids : This compound serves as a highly sensitive fluorescent label for carboxylic acids. It enables the sensitive evaluation of picomole amounts of these acids when using liquid chromatography combined with fluorescence detection (Farinotti et al., 1983).

  • Labeling Reagent for Fatty Acids : It has been used as a highly reactive and sensitive fluorescence labeling reagent for fatty acids, indicating its promise in carboxylic acid analysis (Takadate et al., 1992).

  • Derivatizing Reagent with Limitations : While useful as a derivatizing reagent for fatty acids, its utility is somewhat limited due to its susceptibility to base-catalyzed solvolysis (Ertel & Carstensen, 1987).

  • Applications in Selective Estrogen Receptor Modulation : It's involved in the synthesis of compounds for selective estrogen receptor modulation, showcasing its importance in pharmaceutical chemistry (Li et al., 2006).

  • Anti-Proliferative Activity in Cancer Research : This compound has shown anti-proliferative activity against murine adenocarcinoma cell lines, likely due to its alkylating ability (Simpson et al., 1998).

  • Probe in Hydration Dynamics : It is used as a fluorescence probe for studying hydration dynamics in biologically relevant systems, with potential applications in protein studies and enzyme substrates (Ghose et al., 2018).

  • Inhibitor in Vascular Diseases : A derivative, 4-senecioyloxymethyl-6,7-dimethoxycoumarin, acts as an angiogenesis inhibitor and is explored as a treatment for vascular diseases due to its improved water solubility and enhanced inhibitory activity (Nam et al., 2002).

  • Derivatizing Reagent-Kit : It can efficiently create a derivatizing reagent-kit for various compounds, offering high fluorescent products for various applications (Takadate et al., 1997).

  • Radioiodination Applications : The compound has been used in radioiodination, yielding specific products under certain conditions, demonstrating its utility in radiochemical studies (Baranowska-Kortylewicz & Kortylewicz, 1991).

  • Inhibiting Phytophthora Gummosis : It effectively inhibits the growth of Phytophthora gummosis and other fungi in vitro, indicating its potential in agricultural research (Afek et al., 1986).

Safety And Hazards

The safety data sheet for 4-Bromomethyl-6,7-dimethoxycoumarin indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(bromomethyl)-6,7-dimethoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrO4/c1-15-10-4-8-7(6-13)3-12(14)17-9(8)5-11(10)16-2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGODLBJJCNQFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=CC(=O)O2)CBr)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237025
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromomethyl-6,7-dimethoxycoumarin

CAS RN

88404-25-5
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088404255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromomethyl-6,7-dimethoxycoumarin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 2
Reactant of Route 2
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 3
Reactant of Route 3
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 4
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 5
Reactant of Route 5
4-Bromomethyl-6,7-dimethoxycoumarin
Reactant of Route 6
Reactant of Route 6
4-Bromomethyl-6,7-dimethoxycoumarin

Citations

For This Compound
235
Citations
R Farinotti, P Siard, J Bourson, S Kirkiacharian… - … of Chromatography A, 1983 - Elsevier
The UV absorbance, corrected fluorescence spectra, quantum yields and lifetimes of 4-bromomethyl-6,7-dimethoxycoumarin derivatives of carboxylic acids as well as of a few fatty …
Y Amet, F Berthou, JF Menez - Journal of Chromatography B: Biomedical …, 1996 - Elsevier
The formation of (ω-1)-hydroxylauric acid from lauric acid (LA) can be used as an indicator of the activity of cytochrome P450 2E1 (CYP2E1) in rat and human liver microsomes. A high-…
JH Lee, JH Lee, HK Kim, EG Kim, G Shen… - YAKHAK …, 2006 - researchgate.net
A novel series of 4-senecioyloxymethyl-6, 7-dimethoxycoumarin, isolated from Crinum latifolium, was prepared by reacting 4-chloromethyl or 4-bromomethyl-6, 7-dimethoxycoumarin …
Number of citations: 2 www.researchgate.net
JH Wolf, J Korf - Journal of pharmaceutical and biomedical analysis, 1992 - Elsevier
A major part of modern analytical problem solving deals with the trace level determination of organic compounds and contaminants in biomedical, food and environmental samples. In …
HI Stefanova, JM East, MG Gore, AG Lee - Biochemistry, 1992 - ACS Publications
Labeling the calcium-magnesium-ATPase of sarcoplasmic reticulum with 4-(bromomethyl)-6,7-dimethoxycoumarin: detection of conform Page 1 Biochemistry 1992, 31, 6023-6031 6023 described here may …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
E Gikas, M Parissi-Poulou, M Kazanis… - Analytica chimica …, 2003 - Elsevier
A new fluorescent reagent was synthesized in order to be used as a fluorescent probe in analytical HPLC derivatisation reactions. Briefly, 2,4-dimethoxyaniline was acylated and …
G Sui, P Kele, J Orbulescu, Q Huo… - Letters in Peptide …, 2001 - Springer
L-2-amino-3-(6,7-dimethoxy-4-coumaryl)-propionic acid (L-Adp), as a non-proteinogenic fluorescent amino acid has been synthesized by a highly stereoselective routine (>99.5%). This …
A Ghose, M Amaro, P Kovaricek, M Hof… - … and Applications in …, 2018 - iopscience.iop.org
Coumarin derivatives are well known fluorescence reporters for investigating biological systems due to their strong micro-environment sensitivity. Despite having wide range of …
K Nakamura, IH Hanna, H Cai, Y Nishimura… - Analytical …, 2001 - Elsevier
A set of nine 4-aminomethyl-7-alkoxycoumarin derivatives was synthesized and characterized as substrates for O-dealkylation by recombinant cytochrome P450 2D6, a major human …
H Dirven, A de Bruijn, PJM Sessink… - Biological effects of and … - repository.ubn.ru.nl
The formation of w-hydroxy lauric acid from lauric acid is an indicator of the activity of cytochrome P450 IV family proteins. The two main metabolites of lauric acid,(w-1 (-and w-…
Number of citations: 1 repository.ubn.ru.nl

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.